2,6-Dichloro-3,5-dimethoxybenzoic acid
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Overview
Description
2,6-Dichloro-3,5-dimethoxybenzoic acid is a chemical compound with the molecular formula C9H8Cl2O4. It is known for its unique structure, which includes two chlorine atoms and two methoxy groups attached to a benzoic acid core. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3,5-dimethoxybenzoic acid typically involves the chlorination of 3,5-dimethoxybenzoic acid. This process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted under controlled temperature conditions to ensure selective chlorination at the 2 and 6 positions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of alternative chlorinating agents such as sulfuryl chloride can be explored to optimize the process .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-3,5-dimethoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
Substitution: Formation of derivatives with various functional groups replacing the chlorine atoms.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Scientific Research Applications
2,6-Dichloro-3,5-dimethoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its role in the development of pharmaceuticals, particularly as a precursor for drug synthesis.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3,5-dimethoxybenzoic acid involves its interaction with specific molecular targets. The chlorine atoms and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-2,6-dimethoxybenzoic acid
- 4-Chloro-2,5-dimethoxybenzoic acid
- 6,6’-Methylenebis(3,4-dimethoxybenzoic acid)
- 2-Chloro-3,4-dimethoxybenzoic acid
- 3,5-Dimethoxybenzoic acid
- 3,4-Dimethoxybenzoic acid
- 2,3-Dimethoxybenzoic acid
- 3,4-Diethoxybenzoic acid
Uniqueness
2,6-Dichloro-3,5-dimethoxybenzoic acid is unique due to the specific positioning of its chlorine and methoxy groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable as an intermediate in various synthetic pathways and applications .
Properties
IUPAC Name |
2,6-dichloro-3,5-dimethoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O4/c1-14-4-3-5(15-2)8(11)6(7(4)10)9(12)13/h3H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTISHMVHPPTBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1Cl)C(=O)O)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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